REACTION_CXSMILES
|
[N+:1](C1C=C(S(Cl)(=O)=O)SC=1)([O-])=O.[N+:13]([C:16]1[S:20][C:19]([S:21](Cl)(=[O:23])=[O:22])=[CH:18][CH:17]=1)([O-])=O.N>CC(C)=O>[NH2:13][C:16]1[S:20][C:19]([S:21]([NH2:1])(=[O:23])=[O:22])=[CH:18][CH:17]=1
|
Name
|
mixture
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(SC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(S1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
the batch is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The crude product is dissolved without further purification in 100 ml of ethanol
|
Type
|
ADDITION
|
Details
|
It is mixed with 6 g of Raney nickel
|
Type
|
WAIT
|
Details
|
hydrogenated for 8 hours under low pressure at room temperature
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The batch is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(S1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |